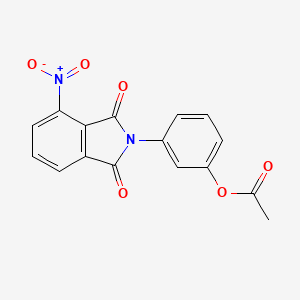

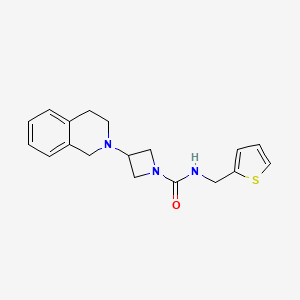

3-(4-硝基-1,3-二氧代异吲哚啉-2-基)苯基乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

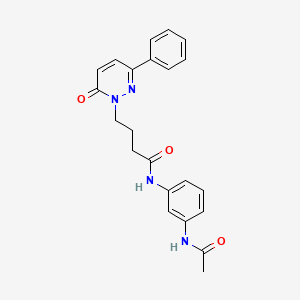

This compound is a derivative of phthalimide . Phthalimide derivatives are recognized as one of the most talented skeletons, and its common structure is –CO–N– ®–CO–, therefore, they are neutral and hydrophobic, so they can pass through the living membrane in vivo .

Synthesis Analysis

Phthalimide derivatives were synthesized from phthalic anhydride . The chemical structures of the compounds are elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy . These techniques can provide information about the types of atoms in the molecule and their arrangement.Chemical Reactions Analysis

Phthalimide derivatives have been synthesized from phthalic anhydride . The reaction involves the formation of a cyclic imide structure, which is a common feature of phthalimide derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For example, its molecular weight and formula can be determined using mass spectrometry . Its melting point and solubility can be determined using standard laboratory techniques.科学研究应用

聚合物的合成和表征

通过直接缩聚反应合成了一类新型的光学活性聚酰胺,含有 4-硝基-1,3-二氧代异吲哚啉-2-基侧基。这些聚合物以高产率和固有粘度为特征,由于侧基庞大,扰乱了链间和链内相互作用,因此在极性有机溶剂中的溶解性得到改善。这种合成方法为开发具有独特光学和溶解性特性的新材料提供了潜在的应用 (Faghihi, Absalar, & Hajibeygi, 2010)。

硝化和氯化机理

亚硝酸盐与次氯酸反应生成硝化和氯化物质的研究说明了产生能够硝化酚类底物的反应中间体的机理。这项研究提供了对体内产生细胞毒性物质的见解,有助于理解炎症介导的蛋白质修饰和组织损伤,这可能会影响治疗策略的设计 (Eiserich, Cross, Jones, Halliwell, & van der Vliet, 1996)。

蛋白质硝基化

发现了一种蛋白质硝基化的自催化机制,其中生理浓度的氧化氮在蛋白质疏水核心中形成 N2O3,从而导致硝基化。这一发现为设计特定的疏水化合物开辟了新的途径,这些化合物与氧化氮和氧气协同作用,可以快速使靶酶失活 (Nedospasov, Rafikov, Beda, & Nudler, 2000)。

衍生物的抗菌活性

(二氧代异吲哚啉-2-基)苯乙酸衍生物的合成及其抗菌活性的评估突出了一些具有希望结果的化合物。这项研究强调了此类衍生物在开发新型抗菌剂中的潜力,有助于应对抗生素耐药性的挑战 (Bedair, Ali, El-Agrody, Eid, El-Nassag, & El-Sherbeny, 2006)。

β-胡萝卜素的光还原

由 β-胡萝卜素和相关化合物对硝基联苯醚除草剂光还原为硝基自由基阴离子的研究,为共轭双键在光还原过程中的作用提供了宝贵的见解。这项研究有助于理解环境污染物的光降解机制,为光保护和解毒策略的开发提供了潜在的应用 (Rao & Mason, 1988)。

未来方向

作用机制

Target of Action

It’s known that compounds with an indole nucleus, like this one, can bind with high affinity to multiple receptors . This makes them useful in developing new therapeutic derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to induce a range of biological effects.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound could have diverse molecular and cellular effects.

生化分析

Biochemical Properties

It is known that isoindoline-1,3-dione derivatives, which share a similar structure, have diverse chemical reactivity and promising applications

Cellular Effects

Isoindoline-1,3-dione derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It is plausible that 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acetate may have similar effects on cells.

Molecular Mechanism

It is known that isoindoline-1,3-dione derivatives can bind with high affinity to multiple receptors , which could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.

属性

IUPAC Name |

[3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O6/c1-9(19)24-11-5-2-4-10(8-11)17-15(20)12-6-3-7-13(18(22)23)14(12)16(17)21/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDDHAWCYJJNJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Allyl 7-methyl-2,4-dioxo-5-(m-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2943293.png)

![2-[5,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]acetic acid](/img/structure/B2943297.png)

![N-(4-ethylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2943298.png)

![8-butyl-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2943299.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2943314.png)